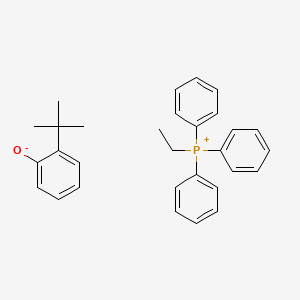
2-tert-butylphenolate;ethyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butylphenolate;ethyl(triphenyl)phosphanium is a chemical compound known for its applications in organic synthesis and as an intermediate in pharmaceutical and chemical research. This compound is characterized by the presence of a tert-butyl group attached to a phenolate ion and an ethyl group bonded to a triphenylphosphonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-tert-butylphenol with ethyltriphenylphosphonium bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol to form the phenolate ion. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding phenol derivatives.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolate ion can yield quinone derivatives, while substitution reactions can produce various alkylated phenol derivatives.
Scientific Research Applications
2-tert-butylphenolate;ethyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of 2-tert-butylphenolate;ethyl(triphenyl)phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolate ion can donate electrons to electrophilic centers, while the triphenylphosphonium ion can stabilize negative charges through resonance. These properties enable the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and intermediates .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (triphenylphosphoranylidene)acetate: Similar in structure but with an acetate group instead of a phenolate ion.
Triphenylphosphine oxide: Contains a triphenylphosphine moiety but lacks the tert-butyl and phenolate groups.
Phenylphosphine derivatives: Compounds with similar phosphine groups but different substituents on the phenyl ring.
Uniqueness
2-tert-butylphenolate;ethyl(triphenyl)phosphanium is unique due to the combination of its phenolate and triphenylphosphonium groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a versatile intermediate in various chemical processes.
Properties
CAS No. |
93840-96-1 |
|---|---|
Molecular Formula |
C30H33OP |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-tert-butylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C10H14O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-10(2,3)8-6-4-5-7-9(8)11/h3-17H,2H2,1H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI Key |
KKWIDTNANPNTDO-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=CC=CC=C1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















